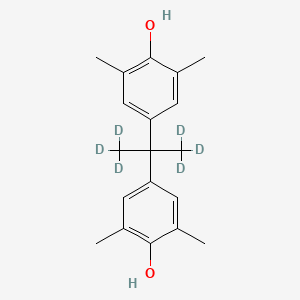

Tetramethyl Bisphenol A-d6

Overview

Description

Tetramethyl Bisphenol A-d6 is a deuterated form of Tetramethyl Bisphenol A, a derivative of Bisphenol A. This compound is characterized by the presence of six deuterium atoms, which replace six hydrogen atoms in the molecule. The molecular formula of this compound is C19H18D6O2, and it has a molecular weight of 290.43 g/mol . It is primarily used in scientific research, particularly in studies involving proteomics and other biochemical applications.

Mechanism of Action

Target of Action

Tetramethyl Bisphenol A-d6 (TBPA-d6) is a derivative of Bisphenol A (BPA), a compound known for its endocrine-disrupting effects . The primary targets of TBPA-d6 are likely to be similar to those of BPA, which include nuclear and membrane estrogen receptors, thyroid, glucocorticoid, and peroxisome proliferator-activated receptors .

Mode of Action

BPA is known to bind to its targets and interfere with endogenous hormones, disrupting normal physiological processes . It’s plausible that TBPA-d6 interacts with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

The biochemical pathways affected by TBPA-d6 are likely to be similar to those affected by BPA. BPA is known to disrupt several signal transduction pathways . .

Pharmacokinetics

Bpa is known to undergo extensive metabolism in the body, primarily through glucuronidation . It’s reasonable to assume that TBPA-d6 might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The impact of these properties on the bioavailability of TBPA-d6 is currently unknown.

Result of Action

Given its structural similarity to BPA, it’s plausible that TBPA-d6 could have similar effects, including endocrine disruption and potential impacts on body mass index and cardiovascular physiology .

Biochemical Analysis

Biochemical Properties

Tetramethyl Bisphenol A-d6, similar to BPA, can interact with various enzymes, proteins, and other biomoleculesBPA is known to have hormone-like properties, potentially disrupting endocrine function

Cellular Effects

Some studies suggest that BPA and its alternatives can influence cell function . For instance, Tetramethyl Bisphenol F, another BPA alternative, has been shown to enhance osteoclast differentiation

Molecular Mechanism

Bpa is known to interact with nuclear receptors, affecting their normal function . It’s possible that this compound may have similar interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. A study on BPA showed that a treatment could reduce its concentration by over 99% within 30 minutes

Dosage Effects in Animal Models

Studies on BPA have shown that it can have adverse effects at high doses

Metabolic Pathways

Bpa is known to disrupt many metabolic pathways, altering the metabolism of carbohydrates and lipids . It’s possible that this compound may be involved in similar metabolic pathways and interact with various enzymes or cofactors.

Transport and Distribution

Studies on BPA and its analogs suggest that they can be transported and distributed in various environments

Subcellular Localization

Studies on RNA localization suggest that certain compounds can be directed to specific compartments or organelles

Preparation Methods

The preparation of Tetramethyl Bisphenol A-d6 involves several steps. One common method includes the following steps :

Heating 2,6-xylenol: The process begins by heating 2,6-xylenol to a molten state in a reactor.

Addition of catalysts: An organic carboxylic acid catalyst is added, followed by an organic sulfonic acid catalyst.

Reaction with acetone: Acetone is then added to the mixture, resulting in the formation of a slurry.

Kneading and washing: The slurry is transferred to a kneading machine to obtain a paste product, which is then washed with an organic solvent.

Filtration and drying: The solid product is filtered and dried to obtain high-purity this compound.

Chemical Reactions Analysis

Tetramethyl Bisphenol A-d6 undergoes various chemical reactions, including :

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of quinones, while reduction may yield alcohols.

Scientific Research Applications

Tetramethyl Bisphenol A-d6 has a wide range of scientific research applications :

Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.

Biology: It is employed in studies involving enzyme kinetics and protein-ligand interactions.

Medicine: It is used in the development of pharmaceuticals and in drug metabolism studies.

Industry: It is utilized in the production of high-performance polymers and resins.

Comparison with Similar Compounds

Tetramethyl Bisphenol A-d6 can be compared with other similar compounds, such as :

Tetramethyl Bisphenol A: The non-deuterated form of the compound, which has similar chemical properties but lacks the distinct NMR signal provided by deuterium.

Bisphenol A: A widely used industrial chemical with known endocrine-disrupting effects.

Tetramethyl Bisphenol F: Another bisphenol derivative with similar applications in polymer production.

This compound is unique due to its deuterated nature, which makes it particularly valuable in NMR spectroscopy and other analytical techniques.

Properties

IUPAC Name |

4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-11-7-15(8-12(2)17(11)20)19(5,6)16-9-13(3)18(21)14(4)10-16/h7-10,20-21H,1-6H3/i5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJUOZPKKHIEOZ-SCPKHUGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(C)(C)C2=CC(=C(C(=C2)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=C(C(=C1)C)O)C)(C2=CC(=C(C(=C2)C)O)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858464 | |

| Record name | 4,4'-[(~2~H_6_)Propane-2,2-diyl]bis(2,6-dimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203578-30-7 | |

| Record name | 4,4'-[(~2~H_6_)Propane-2,2-diyl]bis(2,6-dimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole hydrochloride](/img/structure/B1431177.png)

![[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium](/img/structure/B1431178.png)

![3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1431180.png)

![4-([(2-Methylpropyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431182.png)

![Methyl 2-([2-(piperidin-4-YL)ethyl]sulfonyl)acetate hydrochloride](/img/structure/B1431185.png)

![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1431186.png)

![2-[(Phenylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431191.png)

![2-([(2,6-Dichlorophenyl)sulfanyl]methyl)pyrrolidine hydrochloride](/img/structure/B1431192.png)

![4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431193.png)

![Methyl 2-[(piperidin-2-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431194.png)

![4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431198.png)